![molecular formula C10H12ClF3N2O B1451916 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol CAS No. 1157109-01-7](/img/structure/B1451916.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol
Overview
Description
This compound is a fluorinated aliphatic alcohol . It belongs to the class of organic compounds known as diarylethers . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. It can be prepared by reacting methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl . Another reaction involves the transformation of the chloride into a 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Scientific Research Applications
Agrochemicals
TFMP derivatives are predominantly used in the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds . The compound may serve as an intermediate or active ingredient in the synthesis of pesticides, enhancing their efficacy and stability.
Pharmaceutical Industry
Several TFMP derivatives, including our compound of interest, have found applications in the pharmaceutical industry . They are part of the molecular structure of some FDA-approved drugs . These compounds are often involved in clinical trials due to their potential therapeutic effects.
Veterinary Products
Similar to their use in human medicine, TFMP derivatives are also incorporated into veterinary products . Their inclusion in veterinary drugs can improve the treatment of diseases in animals, with some products already having received market approval .
Chemical Synthesis Intermediates
TFMP derivatives are highly demanded as chemical synthesis intermediates . They are crucial for the production of various crop-protection products, with 2,3-dichloro-5-(trifluoromethyl)-pyridine being one of the most sought-after intermediates .
Biological Activity Modulation
The incorporation of TFMP derivatives into compounds can significantly alter their biological activity . This makes them valuable in the development of new drugs and agrochemicals with enhanced properties .
Physicochemical Property Alteration
The presence of the TFMP moiety can change the physicochemical properties of a compound, such as its volatility, stability, and reactivity. This is particularly important in the formulation of compounds that require specific physical characteristics .
Research and Development Toolkits
TFMP derivatives expand the toolkit available to chemists in research and development . They provide a range of biological and chemical functions that can be leveraged in the discovery of new compounds .
Functional Materials
Beyond pharmaceuticals and agrochemicals, TFMP derivatives may also contribute to the development of functional materials . These materials could have applications in electronics, catalysis, or other specialized industries .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets, influencing their function and leading to the desired effects .
Mode of Action
The trifluoromethyl group and the pyridine moiety in the compound are known to contribute to its unique physicochemical properties, which may influence its interaction with biological targets .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines and their derivatives have been found to impact a variety of biochemical pathways in the context of crop protection and pharmaceutical applications .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Safety and Hazards
properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O/c1-9(2,5-17)16-8-7(11)3-6(4-15-8)10(12,13)14/h3-4,17H,5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKASMIWYNZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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